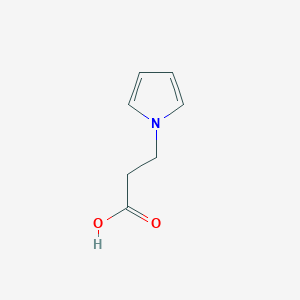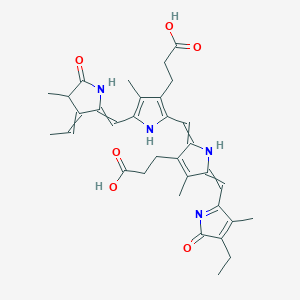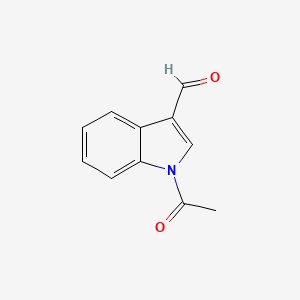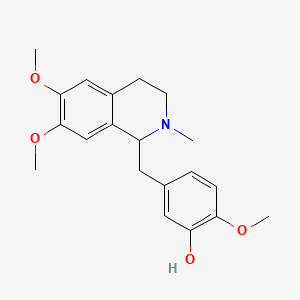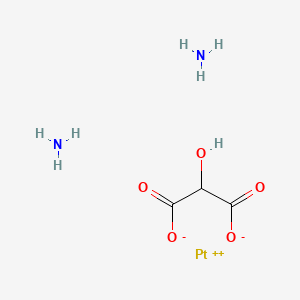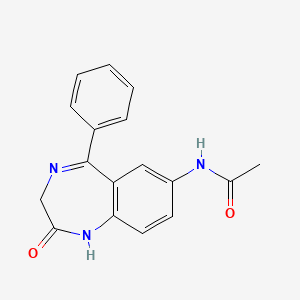
Banamite
Descripción general
Descripción
Banamite, also known as flunixin meglumine, is a potent, non-narcotic, nonsteroidal, analgesic agent with anti-inflammatory and antipyretic activity . It is used in veterinary medicine, specifically for beef cattle, dairy cattle, and horses . Each milliliter of Banamine (flunixin meglumine injection) contains 50 mg flunixin .
Synthesis Analysis
The metabolic fate of this compound was studied in the Twospotted Spider Mite . This compound penetrated rapidly but was metabolized slowly by the mites. The major identified metabolites were benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide .
Molecular Structure Analysis
This compound has a chemical formula of C13H8Cl4N2 . Its exact mass is 331.9442 and its molecular weight is 334.021 .
Chemical Reactions Analysis
Flunixin meglumine, the active ingredient in this compound, is a weak acid (pKa=5.82) that exhibits a high degree of plasma protein binding (approximately 99%) . In cattle, elimination occurs primarily through biliary excretion .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.0 g/mol . Its XLogP3-AA is 6.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Aplicaciones en ganado bovino
Banamine (flunixin meglumine) ha sido ampliamente utilizado en ganado bovino para diversas afecciones, incluyendo pirexia y procesos inflamatorios {svg_1}. Su eficacia en el manejo del dolor y la inflamación lo convierte en un valioso recurso en la práctica veterinaria.
Respuestas al dolor en corderos
Las investigaciones han explorado los impactos de la inyección de Banamine en las respuestas al dolor en corderos, particularmente aquellos que son castrados con anillo de goma y cortados la cola o castrados y cortados quirúrgicamente {svg_2}. Estudios adicionales podrían arrojar luz sobre sus aplicaciones más amplias en pequeños rumiantes.
Mecanismo De Acción
Target of Action
Banamite, also known as flunixin meglumine , is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandins . Prostaglandins are hormone-like substances that play a crucial role in inflammation, pain, and fever .
Mode of Action
This compound works by inhibiting the production of prostaglandins . By blocking the production of these substances, this compound helps to alleviate pain and reduce inflammation . It is significantly more potent than pentazocine, meperidine, and codeine as an analgesic .
Pharmacokinetics
This compound exhibits a high degree of plasma protein binding (approximately 99%) . Free (unbound) drug appears to readily partition into body tissues . In cattle, elimination occurs primarily through biliary excretion . The terminal half-life has been shown to vary from 3.14 to 8.12 hours . Flunixin persists in inflammatory tissues and is associated with anti-inflammatory properties which extend well beyond the period associated with detectable plasma drug concentrations .
Result of Action
In horses, this compound is recommended for the alleviation of inflammation and pain associated with musculoskeletal disorders . It is also recommended for the alleviation of visceral pain associated with colic in the horse . In cattle, this compound is indicated for the control of pyrexia associated with bovine respiratory disease, endotoxemia, and acute bovine mastitis . It is also indicated for the control of inflammation in endotoxemia .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Banamite is its ease of synthesis. It can be easily synthesized using a simple method and can be scaled up for large-scale production. Additionally, this compound has shown promising results in various scientific research fields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Banamite. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential applications in other scientific research fields, such as neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic molecule that has shown promising results in scientific research. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-viral treatments. This compound is synthesized using a novel method and has been shown to modulate various signaling pathways in cells. While this compound has several advantages, such as its ease of synthesis, it also has limitations, such as its limited solubility in water. Further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis method.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMATSPQIBFRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042174 | |
| Record name | Banamite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25939-05-3 | |
| Record name | N-(2,4,6-Trichlorophenyl)benzenecarbohydrazonoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25939-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Banamite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Banamite metabolized by twospotted spider mites?
A: Research indicates that this compound, while absorbed quickly, undergoes a slow metabolic process in twospotted spider mites []. The primary identified metabolic products are benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide. Minor metabolites include 2,4,6-trichloroaniline, benzaldoxime, 2,4,6-trichlorophenylhydrazine, and benzoic acid. Additionally, several unidentified radioactive compounds were detected, suggesting a more complex metabolic pathway [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)
![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)

![Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)

![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
